3-isocyanato-6-methyl-1H-indole
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Overview
Description
3-isocyanato-6-methyl-1H-indole is a chemical compound with the molecular formula C10H8N2O. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isocyanato-6-methyl-1H-indole typically involves the reaction of 6-methylindole with phosgene or its derivatives under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction temperature is usually maintained at low to moderate levels to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the use of toxic reagents like phosgene .
Chemical Reactions Analysis
Types of Reactions
3-isocyanato-6-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
3-isocyanato-6-methyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of 3-isocyanato-6-methyl-1H-indole involves its interaction with various molecular targets and pathways. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential biological activities, including enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-isocyanato-1H-indole
- 6-isocyano-1-methyl-1H-indole
- 3-(2-isocyano-6-methylbenzyl)-1H-indole
Uniqueness
3-isocyanato-6-methyl-1H-indole is unique due to the presence of both the isocyanate and methyl groups on the indole ring. This combination imparts distinct chemical reactivity and biological properties compared to other indole derivatives. Its specific substitution pattern allows for targeted interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H8N2O |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
3-isocyanato-6-methyl-1H-indole |
InChI |
InChI=1S/C10H8N2O/c1-7-2-3-8-9(4-7)11-5-10(8)12-6-13/h2-5,11H,1H3 |
InChI Key |
LOCKHPTUVGEJNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)N=C=O |
Origin of Product |
United States |
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